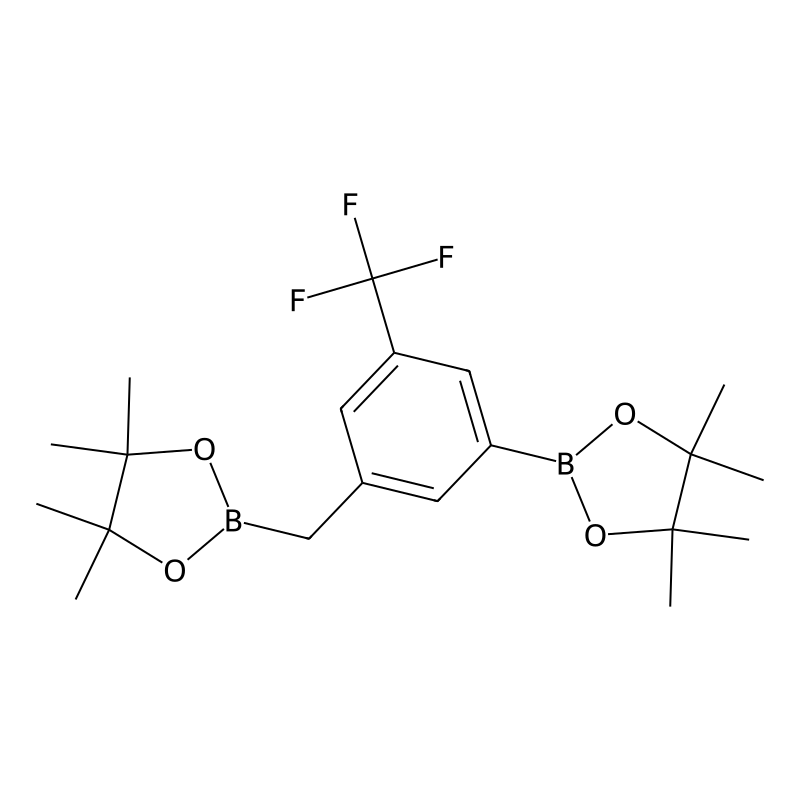5-(Trifluoromethyl)benzyl,3-diboronic acid, pinacol ester

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Organic Synthesis
Application Summary: “5-(Trifluoromethyl)benzyl,3-diboronic acid, pinacol ester” is a highly valuable building block in organic synthesis . It’s used in the Suzuki–Miyaura coupling , a type of cross-coupling reaction, and can be converted into a broad range of functional groups .
Methods of Application: The compound undergoes catalytic protodeboronation, a process that involves the removal of a boron group from an organic compound . This is paired with a Matteson–CH2– homologation, allowing for formal anti-Markovnikov alkene hydromethylation . The protodeboronation was further used in the formal total synthesis of d-®-coniceine and indolizidine 209B .
Results or Outcomes: The hydromethylation sequence was applied to methoxy protected ( )-D8-THC and cholesterol . The ester 5 was prepared via a (+)-sparteine mediated asymmetric lithiation/borylation .
Medicinal Chemistry
Application Summary: Boronic acids, such as “5-(Trifluoromethyl)benzyl,3-diboronic acid, pinacol ester”, have been studied in medicinal chemistry . They were initially thought to confer toxicity, but this concept has been demystified, especially after the discovery of the drug bortezomib .
Polymerizations
Application Summary: This compound is used as a reagent in the preparation of efficient solar cell photoelectric polymers .
Field-Effect Transistors and Photovoltaic Cells
Application Summary: “5-(Trifluoromethyl)benzyl,3-diboronic acid, pinacol ester” is used in the preparation of field-effect transistors and photovoltaic cells .
Fluorescent Compounds and Materials
Application Summary: “5-(Trifluoromethyl)benzyl,3-diboronic acid, pinacol ester” is used in the preparation of fluorescent compounds and materials .
Blue OLED Devices, Blue Polymeric Light Emitting Diodes, and White LEDs
Application Summary: “5-(Trifluoromethyl)benzyl,3-diboronic acid, pinacol ester” is used in the preparation of blue OLED devices, blue polymeric light emitting diodes, and white LEDs .
5-(Trifluoromethyl)benzyl,3-diboronic acid, pinacol ester is a specialized organic compound with the molecular formula and a molecular weight of approximately 412.06 g/mol. This compound features a trifluoromethyl group attached to a benzyl moiety, and two boronic acid functionalities esterified with pinacol. The presence of the trifluoromethyl group enhances the compound's reactivity and solubility in various organic solvents, making it valuable in synthetic organic chemistry.
- Suzuki Coupling Reactions: It can couple with aryl halides to form biaryl compounds, which are important in pharmaceuticals and materials science.
- Nucleophilic Substitution: The boron atom can undergo nucleophilic attack, allowing for the introduction of various substituents.
- Cross-Coupling Reactions: It can be used in palladium-catalyzed cross-coupling reactions to synthesize complex organic molecules.
While specific biological activity data for 5-(Trifluoromethyl)benzyl,3-diboronic acid, pinacol ester is limited, compounds containing boronic acids are known to exhibit various biological activities. Boronic acids can interact with biological molecules, influencing enzyme activity and cellular processes. The trifluoromethyl group may also impart unique pharmacological properties, enhancing lipophilicity and metabolic stability.
Synthesis methods for 5-(Trifluoromethyl)benzyl,3-diboronic acid, pinacol ester generally involve:
- Formation of Boronic Acid Derivatives: Starting materials such as trifluoromethylbenzene are reacted with boron sources (e.g., boron trifluoride) to introduce the boronic acid functionality.
- Pinacol Esterification: The resulting boronic acid is then treated with pinacol under acidic or basic conditions to form the pinacol ester.
- Diboronation: Further reactions may be performed to achieve the diboron structure, often involving additional boron reagents.
These steps require careful control of reaction conditions to ensure high yield and purity.
5-(Trifluoromethyl)benzyl,3-diboronic acid, pinacol ester has several applications:
- Synthetic Intermediates: It serves as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.
- Material Science: Used in the development of novel materials through polymerization processes.
- Fluorinated Building Blocks: Its unique structure makes it valuable in synthesizing fluorinated compounds for diverse applications.
Interaction studies are crucial for understanding how 5-(Trifluoromethyl)benzyl,3-diboronic acid, pinacol ester interacts with biological systems. Research typically focuses on:
- Enzyme Inhibition: Investigating its potential as an inhibitor of specific enzymes that utilize boron-containing compounds.
- Cellular Uptake: Studying how well the compound penetrates cell membranes and its subsequent effects on cellular functions.
- Reactivity with Biomolecules: Analyzing how it reacts with proteins or nucleic acids, which could lead to therapeutic applications.
Several compounds exhibit structural similarities to 5-(Trifluoromethyl)benzyl,3-diboronic acid, pinacol ester. Here are some notable examples:
Uniqueness
The uniqueness of 5-(Trifluoromethyl)benzyl,3-diboronic acid, pinacol ester lies in its dual boron functionality combined with a trifluoromethyl group. This combination enhances its reactivity profile compared to simpler boronic acids and enables specific applications in organic synthesis that may not be achievable with other similar compounds.








